molecular formula C19H14 B135452 2-Methylchrysene CAS No. 3351-32-4

2-Methylchrysene

Cat. No. B135452
CAS RN: 3351-32-4
M. Wt: 242.3 g/mol
InChI Key: PJVVBVYEMMJZCY-UHFFFAOYSA-N
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Description

Carcinogenic Metabolites of Methylchrysenes

Methylchrysenes, including 2-methylchrysene, are a group of compounds that have been studied for their carcinogenic potential. The synthesis of trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene and its epoxy metabolite has been described, which are considered to be significant in the carcinogenic process of 5-methylchrysene . These metabolites are implicated as the proximate and ultimate carcinogenic metabolites, respectively .

Metabolism and Biochemical Reactions

The metabolism of chrysene and its methylated derivatives, such as 5-methylchrysene and 6-methylchrysene, involves bioalkylation, dealkylation, and biooxidation reactions . These reactions yield various metabolites, including monomethyl chrysenes and hydroxyalkyl substituted chrysenes . The study suggests that the substitution of a methyl group at the center of highest biochemical reactivity may be crucial in the metabolic activation and carcinogenicity of these compounds .

Molecular Identification in Crude Oils

Chrysene and methylchrysenes, including 2-methylchrysene, have been identified in crude oils and rock extracts . The distribution patterns of these compounds can distinguish oil families and provide insights into the maturity of the source rocks . The study indicates that chrysene and its methylated homologues are valuable molecular indicators in petroleum geochemistry .

Photochemical Synthesis

The photochemical synthesis of methylchrysenes, including 2-methylchrysene, has been achieved through the Mallory reaction . The regioselectivity of the synthesis was controlled by the elimination of an ortho-methoxy group under specific conditions . This method has provided a way to obtain methylchrysenes as single compounds for environmental studies .

Phenolic Derivatives and Synthesis Routes

A new synthesis route for phenolic derivatives of chrysene and 5-methylchrysene has been developed using the Suzuki cross-coupling reaction . This method has led to the efficient production of precursors to carcinogenic dihydrodiol and diol epoxide metabolites . The synthesis involves several steps, including cross-coupling, elongation, and cyclization, to produce the desired phenolic compounds .

Carcinogenicity Studies

The carcinogenicity of methylchrysenes has been tested, with 5-methylchrysene identified as a strong carcinogen . Other chrysenes showed varying levels of carcinogenic activity, with 3- and 6-methylchrysenes being strong tumor initiators . These findings are significant for understanding the tumorigenicity of substances like tobacco smoke, where methylchrysenes are present .

Comparative Structural Analysis

Although not directly related to 2-methylchrysene, a comparative study of the structure of 2,3-dimethyl-2-butene provides insights into the molecular mechanics and ab initio calculations used to determine the structure of organic molecules . This type of analysis is relevant for understanding the molecular structure of methylchrysenes and their derivatives .

Scientific Research Applications

1. Petroleum Geochemistry and Environmental Analysis

2-Methylchrysene, along with its isomers and related compounds like chrysene, plays a significant role in petroleum geochemistry. It is identified in crude oils, coals, and sediment extracts. Its presence and distribution patterns can distinguish oil families in different geological formations, such as the Ordovician reservoirs in the Tarim Basin and the Tertiary lacustrine shales in the Liaohe Basin. This makes methylchrysene a valuable molecular indicator in petroleum geochemistry (Li, Shi, & Wang, 2012).

2. Chemical Synthesis and Environmental Studies

The regiospecific photochemical synthesis of methylchrysenes, including 2-methylchrysene, has been researched. These compounds are required as individual compounds for environmental studies, particularly in assessing the toxicity of crude oil towards marine life (Böhme et al., 2022).

3. Toxicological and Biochemical Analysis

Research into the toxicological and biochemical properties of mono-methylchrysenes, including 2-methylchrysene, helps understand the effects of polycyclic aromatic hydrocarbons (PAHs). These studies involve assays for cytotoxicity, gene expression signaling, and protein expression in response to these compounds, contributing to a broader understanding of PAH toxicity (Alqassim et al., 2019).

4. Molecular and Crystal Structure Analysis

Studies on methylchrysenes, including 2-methylchrysene, involve the complete assignment of their molecular structures using techniques like NMR and mass spectrometry. This research provides insights into the molecular behavior and properties of these compounds (Lutnæs & Johansen, 2002).

5. Photocatalytic Applications

2-Methylchrysene, as part of the broader group of methylchrysenes, has potential applications in photocatalytic processes. Research into the photocatalytic properties of these compounds can contribute to the development of new materials and technologies for environmental cleanup and pollutant degradation (Rizzo et al., 2007).

Safety And Hazards

Exposure to 2-Methylchrysene should be avoided as it may cause damage to organs . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-9-17-15(12-13)8-11-18-16-5-3-2-4-14(16)7-10-19(17)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVBVYEMMJZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074819
Record name 2-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylchrysene

CAS RN

3351-32-4
Record name 2-Methylchrysene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylchrysene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylchrysene
Source European Chemicals Agency (ECHA)
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Record name 2-METHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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